N-cyclohexyl-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide
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Overview
Description
N-cyclohexyl-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide is a complex organic compound with a unique structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-cyclohexyl-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide typically involves multiple steps, starting with the formation of the pyrido[3,2,1-ij]quinoline core. This can be achieved through a series of reactions including cyclization, oxidation, and amide formation[_{{{CITATION{{{_2{N-(2-CHLOROPHENYL)-7-HYDROXY-5-OXO-2,3-DIHYDRO-1H,5H-PYRIDO3,2,1-IJ .... The specific conditions, such as temperature, solvent, and catalysts, vary depending on the chosen synthetic route.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthetic routes for higher yields and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions: N-cyclohexyl-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: The compound can be reduced to form different derivatives, such as alcohols or amines.
Substitution: The amide group can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as ammonia (NH3) or amines can be used for substitution reactions.
Major Products Formed:
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology: In biological research, N-cyclohexyl-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide is studied for its biological activity. It has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.
Medicine: The compound has been investigated for its medicinal properties, particularly in the treatment of diseases related to oxidative stress and inflammation. Its ability to modulate biological pathways makes it a valuable tool in pharmaceutical research.
Industry: In industry, this compound is used in the development of new materials and chemicals. Its versatility and reactivity make it suitable for various applications, including the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which N-cyclohexyl-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide exerts its effects involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N-aryl-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamides
N-(2-chlorophenyl)-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide
7-hydroxy-5-oxo-N-(1,3-thiazol-2-yl)-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide
Uniqueness: N-cyclohexyl-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide stands out due to its cyclohexyl group, which imparts unique chemical and physical properties compared to its aryl or thiazolyl counterparts. This structural difference can lead to variations in reactivity, solubility, and biological activity.
Properties
IUPAC Name |
N-cyclohexyl-4-hydroxy-2-oxo-1-azatricyclo[7.3.1.05,13]trideca-3,5,7,9(13)-tetraene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3/c22-17-14-10-4-6-12-7-5-11-21(16(12)14)19(24)15(17)18(23)20-13-8-2-1-3-9-13/h4,6,10,13,22H,1-3,5,7-9,11H2,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGNPNZOLQFFEHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=C(C3=CC=CC4=C3N(C2=O)CCC4)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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